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Compound of Interest

Compound Name:
1-[(Benzyloxy)carbonyl]-3-

methylpiperidine-3-carboxylic acid

Cat. No.: B576059 Get Quote

CAS Number: 174543-78-3

This technical guide provides a comprehensive overview of 1-[(Benzyloxy)carbonyl]-3-
methylpiperidine-3-carboxylic acid, a key building block in medicinal chemistry and drug

discovery. This document is intended for researchers, scientists, and professionals in the field

of drug development.

Chemical and Physical Properties
1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, also known as 1-Cbz-3-

methylpiperidine-3-carboxylic acid, is a derivative of piperidine-3-carboxylic acid featuring a

benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a methyl group at the 3-

position. The Cbz group provides stability during synthetic transformations and can be readily

removed under specific conditions, making this compound a versatile intermediate in the

synthesis of more complex molecules.

Table 1: Physicochemical Properties
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Property Value

CAS Number 174543-78-3

Molecular Formula C₁₅H₁₉NO₄

Molecular Weight 277.32 g/mol

Appearance White to yellow solid

Purity >95%

Boiling Point (Predicted) 440.3 ± 45.0 °C at 760 Torr

Density (Predicted) 1.224 ± 0.06 g/cm³ at 20 °C

Refractive Index (Predicted) 1.556

Storage Conditions
Sealed in a dry place at room temperature (20

to 22 °C)

Synthesis
The synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid typically

involves the alkylation of a protected piperidine-3-carboxylic acid precursor. A general synthetic

approach is outlined below.

Experimental Protocol: Synthesis via Alkylation
This protocol is adapted from general methods for the C-alkylation of α-amino acid derivatives.

Materials:

1-Benzyl 3-methyl piperidine-1,3-dicarboxylate

Lithium diisopropylamide (LDA) solution

Methyl iodide (CH₃I)

Tetrahydrofuran (THF), anhydrous

Hydrochloric acid (HCl), aqueous solution
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Sodium hydroxide (NaOH), aqueous solution

Diethyl ether or Ethyl acetate

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Argon or Nitrogen gas

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

Magnetic stirrer and stirring bar

Cooling bath (e.g., dry ice/acetone)

Procedure:

Preparation of the Enolate:

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or

nitrogen), dissolve 1-Benzyl 3-methyl piperidine-1,3-dicarboxylate in anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise to the cooled

solution while stirring. The addition of LDA generates the corresponding lithium enolate.

The reaction mixture is typically stirred at this temperature for 1-2 hours.

Alkylation:

To the enolate solution, add methyl iodide (CH₃I) dropwise at -78 °C.

Allow the reaction mixture to stir at -78 °C for several hours, then slowly warm to room

temperature and stir overnight.

Work-up and Ester Hydrolysis:

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.
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Extract the aqueous layer with diethyl ether or ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate

or sodium sulfate.

Filter and concentrate the organic phase under reduced pressure to obtain the crude

methylated diester.

To the crude diester, add a solution of aqueous sodium hydroxide and an appropriate

alcohol (e.g., methanol or ethanol) and stir at room temperature or with gentle heating to

hydrolyze the methyl ester.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Purification:

After hydrolysis, acidify the reaction mixture with a dilute aqueous HCl solution to a pH of

approximately 3-4.

Extract the product into an organic solvent such as ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

The crude product can be further purified by column chromatography on silica gel or by

recrystallization to yield pure 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic
acid.

Diagram 1: Synthetic Workflow
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Caption: A generalized workflow for the synthesis of the target compound.

Applications in Drug Discovery
While specific biological activities for 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-
carboxylic acid are not extensively reported in publicly available literature, its structural motifs

are of significant interest in medicinal chemistry. Piperidine scaffolds are prevalent in numerous

FDA-approved drugs and clinical candidates. The introduction of a methyl group at the 3-
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position creates a chiral center, which can be crucial for achieving specific and potent

interactions with biological targets.

This compound serves as a valuable building block for creating libraries of 3,3-disubstituted

piperidine derivatives. These derivatives can be screened for a wide range of biological

activities, including but not limited to:

Enzyme inhibitors

Receptor agonists or antagonists

Ion channel modulators

The carboxylic acid functionality allows for further modifications, such as amide bond formation,

to introduce diverse chemical groups and explore structure-activity relationships (SAR). The

Cbz protecting group can be removed to allow for further functionalization of the piperidine

nitrogen.

Diagram 2: Role as a Chemical Building Block
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Caption: Potential synthetic pathways utilizing the target compound.

Safety Information
Table 2: Hazard and Precautionary Statements

Category Statement

Hazard Statements

H302: Harmful if swallowed. H315: Causes skin

irritation. H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray. P280: Wear

protective gloves/protective clothing/eye

protection/face protection. P305+P351+P338: IF

IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For

more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

To cite this document: BenchChem. [In-Depth Technical Guide: 1-[(Benzyloxy)carbonyl]-3-
methylpiperidine-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b576059#1-benzyloxy-carbonyl-3-methylpiperidine-3-
carboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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